Tridecyl phosphate

Beschreibung

Eigenschaften

IUPAC Name |

tris-decyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H63O4P/c1-4-7-10-13-16-19-22-25-28-32-35(31,33-29-26-23-20-17-14-11-8-5-2)34-30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHPLTBUBAGTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOP(=O)(OCCCCCCCCCC)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H63O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063348 | |

| Record name | Phosphoric acid, tris(decyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4200-55-9 | |

| Record name | Tridecyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4200-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, tris(decyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, tris(decyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, tris(decyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Applications of Tridecyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tridecyl phosphate (B84403), detailing its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its relevance in research and drug development.

Introduction to Tridecyl Phosphate

This compound refers to a group of organophosphate compounds derived from phosphoric acid and tridecanol (B155529), a 13-carbon alcohol. As esters of phosphoric acid, they can exist in three primary forms: monothis compound, dithis compound, and trithis compound. These compounds are characterized by their long alkyl chains, which impart significant hydrophobic properties, making them soluble in organic solvents and generally insoluble in water.[1] Their amphiphilic nature, particularly in the mono- and di-substituted forms, allows them to function as surfactants and emulsifiers. Tridecyl phosphates are utilized in various industrial applications, including as plasticizers, lubricants, and corrosion inhibitors.[2][3] In the context of biomedical and pharmaceutical sciences, long-chain alkyl phosphates are of interest for their potential roles in drug delivery systems, such as in the formation of liposomes and as penetration enhancers for transdermal drug delivery.[4]

Chemical Structure

The chemical structure of this compound is defined by the number of tridecyl groups attached to the phosphate core.

-

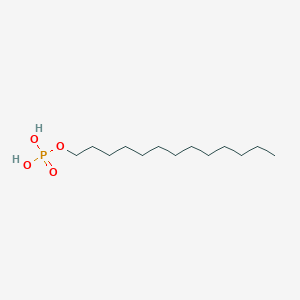

Monothis compound: Also known as tridecyl dihydrogen phosphate, this molecule consists of one tridecyl group esterified to phosphoric acid, leaving two free hydroxyl groups. This structure gives it acidic properties and a more pronounced amphiphilic character compared to its di- and tri-substituted counterparts.[5]

-

Dithis compound: This form has two tridecyl groups attached to the phosphate, with one remaining acidic hydroxyl group.

-

Trithis compound: In this molecule, all three hydroxyl groups of phosphoric acid are esterified with tridecyl groups, resulting in a neutral and highly lipophilic compound.

Below are the two-dimensional chemical structures of the three forms of this compound.

Monothis compound

Caption: 2D structure of Monothis compound.

Dithis compound

Caption: 2D structure of Dithis compound.

Trithis compound

Caption: 2D structure of Trithis compound.

Physicochemical Properties

The physical and chemical properties of tridecyl phosphates are influenced by the degree of alkylation. The following table summarizes key quantitative data for mono- and trithis compound. Data for dithis compound is less commonly reported and can be inferred to be intermediate between the mono and tri forms.

| Property | Monothis compound | Dithis compound | Trithis compound |

| CAS Number | 5116-94-9[5] | Not available | 70942-23-3 (CAS for trithis compound, though often confused with CAS 4200-55-9 for tris(decyl) phosphate) |

| Molecular Formula | C₁₃H₂₉O₄P[5] | C₂₆H₅₅O₄P | C₃₉H₈₁O₄P |

| Molecular Weight | 280.34 g/mol [5] | 478.65 g/mol (calculated) | 645.03 g/mol |

| Appearance | Liquid[6] | Oily liquid (expected) | Colorless to pale yellow liquid[1] |

| Density | 0.977 g/mL at 20 °C[4] | Not available | Not available |

| Boiling Point | 399.4 °C at 760 mmHg[4] | Not available | Not available |

| Flash Point | 195.4 °C[4] | Not available | Not available |

| Solubility | Slowly dissolves in water[6] | Insoluble in water (expected) | Insoluble in water, soluble in organic solvents[1] |

Synthesis and Experimental Protocols

The synthesis of tridecyl phosphates generally involves the reaction of tridecanol with a phosphorus-containing reagent such as phosphorus pentoxide (P₄O₁₀) or phosphorus oxychloride (POCl₃). The stoichiometry of the reactants is a key factor in determining the ratio of mono-, di-, and tri-esters in the final product.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of alkyl phosphates, which is applicable to tridecyl phosphates.

Caption: General workflow for the synthesis of tridecyl phosphates.

Experimental Protocol for the Synthesis of Dialkyl Phosphates (Adaptable for Dithis compound)

This protocol is adapted from a general method for the synthesis of long-chain dialkyl phosphates and can be modified for the synthesis of dithis compound.[3]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Tridecanol

-

Triethylamine (Et₃N)

-

Anhydrous Toluene (B28343)

-

Steam source

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve tridecanol (2 equivalents) and triethylamine (2 equivalents) in anhydrous toluene.

-

Cool the solution in an ice bath to below 10°C.

-

Slowly add a solution of phosphorus oxychloride (1 equivalent) in toluene dropwise via the dropping funnel, maintaining the internal temperature below 10°C. A precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of anhydrous toluene.

-

Transfer the filtrate to a flask and introduce steam directly into the solution to hydrolyze any remaining reactive phosphorus species.

-

Separate the organic layer, wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation if necessary.

Synthesis of Trithis compound

The synthesis of trithis compound can be achieved by reacting tridecanol with phosphorus oxychloride in a 3:1 molar ratio, often in the presence of a base to scavenge the HCl byproduct.[7] The reaction conditions are similar to those described for dialkyl phosphates, with adjustments to the stoichiometry.

Synthesis of Monothis compound

Monothis compound is typically produced by reacting tridecanol with an excess of a phosphorylating agent like polyphosphoric acid or phosphorus pentoxide.[8] The reaction with phosphorus pentoxide and an alcohol generally yields a mixture of mono- and dialkyl phosphoric acids.

Applications in Research and Drug Development

While tridecyl phosphates have established industrial uses, their application in the pharmaceutical sciences is an area of growing interest, primarily leveraging the properties of long-chain alkyl phosphates.

-

Drug Delivery Systems: Long-chain dialkyl phosphates are components of liposomes, which are vesicular structures used to encapsulate and deliver drugs.[2][4] The alkyl chains contribute to the formation of the lipid bilayer, and the phosphate head group can be modified to alter the surface properties of the liposome. These systems can improve the solubility, stability, and bioavailability of therapeutic agents.[2][4]

-

Penetration Enhancers: The amphiphilic nature of mono- and dialkyl phosphates allows them to act as chemical penetration enhancers in transdermal drug delivery systems.[1] They can disrupt the highly ordered structure of the stratum corneum, the main barrier of the skin, thereby facilitating the permeation of drugs.[1]

-

Excipients in Formulations: Phosphates are used as excipients in various pharmaceutical formulations.[9] While inorganic phosphates are common, organic phosphates like this compound can be explored for their surfactant and emulsifying properties in topical and oral formulations.

-

Biocompatible Materials: Calcium phosphate-based materials are known for their biocompatibility and are used in bone tissue engineering.[10] While not a direct application of this compound, the phosphate moiety is a key component of biocompatible materials, suggesting that organophosphates could be explored for surface modification of implants or as components in biodegradable polymers for drug delivery.[11]

Safety and Handling

Tridecyl phosphates, particularly the acidic forms, may cause skin and eye irritation.[6] Organophosphates as a class can be susceptible to hydrolysis and may form toxic and flammable phosphine (B1218219) gas in the presence of strong reducing agents.[3] It is recommended to handle these compounds in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Liposomal polyamine-dialkyl phosphate conjugates as effective gene carriers: chemical structure, morphology, and gene transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. canbipharm.com [canbipharm.com]

- 6. Monothis compound | C13H29O4P | CID 82161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103224516A - Synthesis method of trioctyl phosphate - Google Patents [patents.google.com]

- 8. US3346670A - Method for the preparation of phosphate esters - Google Patents [patents.google.com]

- 9. innophos.com [innophos.com]

- 10. Preparation and application of calcium phosphate nanocarriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Poly(D,L-lactide-co-ethyl ethylene phosphate)s as new drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tris(decyl) phosphate (CAS Number: 4200-55-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(decyl) phosphate (B84403), identified by CAS number 4200-55-9, is a trialkyl phosphate ester.[1][2] It is a high-molecular-weight organic compound that primarily finds application in industrial settings as a plasticizer, lubricant, and surfactant due to its thermal stability and hydrophobic nature.[3] While not a conventional pharmaceutical ingredient, its properties as a surfactant and its mention in the context of biological studies with the cytotoxic agent mitoxantrone (B413) suggest potential, albeit underexplored, applications in drug formulation and delivery systems.[4][5]

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthesis protocol, toxicological data, and a discussion of its potential relevance in a research and drug development context.

Chemical and Physical Properties

Tris(decyl) phosphate is a colorless to pale yellow, oily liquid.[3] It is characterized by its insolubility in water and solubility in organic solvents.[3] The key physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 4200-55-9 |

| Chemical Name | Tris(decyl) phosphate |

| Synonyms | Phosphoric acid, tris(decyl) ester; Tridecyl phosphate; Tri-n-decyl phosphate |

| Molecular Formula | C₃₀H₆₃O₄P[1][2] |

| Molecular Weight | 518.79 g/mol [1][2] |

| SMILES | CCCCCCCCCCOP(=O)(OCCCCCCCCCC)OCCCCCCCCCC |

| InChI Key | KUHPLTBUBAGTDV-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow, oily liquid[3] |

| Boiling Point | 470.3 °C at 760 mmHg[1] |

| Density | 0.915 g/cm³[1] |

| Flash Point | 251.5 °C[1] |

| Vapor Pressure | 1.44E-08 mmHg at 25°C[1] |

| Refractive Index | 1.452[1] |

| Solubility | Insoluble in water; soluble in organic solvents[3] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of Tris(decyl) phosphate

Objective: To synthesize Tris(decyl) phosphate from 1-decanol (B1670082) and phosphorus oxychloride.

Materials:

-

1-Decanol

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (B92270) or Triethylamine (as a base)

-

Anhydrous toluene (B28343) (as a solvent)

-

1 M Hydrochloric acid (for washing)

-

1 M Sodium hydroxide (B78521) (for washing)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the phosphorus oxychloride.

-

Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-decanol (3.0 equivalents) and pyridine (3.3 equivalents) in anhydrous toluene in the reaction flask.

-

Initial Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

-

Addition of Phosphorus Oxychloride: Add phosphorus oxychloride (1.0 equivalent), dissolved in a small amount of anhydrous toluene, to the addition funnel. Add the POCl₃ solution dropwise to the cooled reaction mixture over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C. A white precipitate of pyridinium (B92312) hydrochloride will form.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Filtration: Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of cold toluene.

-

Aqueous Washing: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, 1 M NaOH, and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude Tris(decyl) phosphate.

-

-

Characterization: The final product can be characterized by ¹H NMR, ³¹P NMR, and IR spectroscopy to confirm its structure and purity.

Applications in Research and Drug Development

The primary industrial applications of Tris(decyl) phosphate are as a plasticizer and lubricant. However, its classification as a "pharmaceutical intermediate" and its noted use in "biological studies with mitoxantrone" suggest potential roles in pharmaceutical sciences.[3][4]

Mitoxantrone is a potent antineoplastic agent used in the treatment of various cancers, including breast cancer, acute leukemia, and lymphoma.[6] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II.[6] As a surfactant, Tris(decyl) phosphate could potentially be investigated as a component in novel drug delivery systems for hydrophobic drugs like mitoxantrone. Surfactants are known to form micelles or other nano-assemblies that can encapsulate poorly water-soluble drugs, enhancing their stability, solubility, and bioavailability.

While specific studies detailing the use of Tris(decyl) phosphate with mitoxantrone were not identified in the literature reviewed, a hypothetical mechanism for its role as a drug delivery vehicle can be proposed.

Safety and Toxicology

Organophosphates as a class of compounds are known to have potential toxic effects. The safety and toxicological profile of Tris(decyl) phosphate is not extensively detailed in readily available literature, but some general hazards have been noted.

General Hazards:

-

May cause severe irritation to the skin, eyes, and mucous membranes.[4]

-

Inhalation, ingestion, or skin contact may cause severe injury.[4]

-

Contact with the molten substance can cause severe burns.[4]

-

Decomposition upon heating can produce corrosive and/or toxic fumes, including oxides of phosphorus.[4]

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.

-

Avoid breathing vapors or mists.

-

Wash thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong reducing agents and oxidizing agents.

Table 3: Toxicological Data Summary (General for Organophosphates)

| Endpoint | Observation | Species |

| Acute Toxicity | TOXIC; may cause severe injury or death upon inhalation, ingestion, or skin contact.[4] | General |

| Skin Irritation | May cause severe irritation.[4] | General |

| Eye Irritation | May cause severe irritation.[4] | General |

| Carcinogenicity | No specific data available for Tris(decyl) phosphate. Other organophosphates have shown carcinogenic potential in animal studies. | N/A |

| Reproductive Toxicity | No specific data available for Tris(decyl) phosphate. | N/A |

It is crucial to consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

Tris(decyl) phosphate (CAS 4200-55-9) is a well-characterized industrial chemical with a potential for application in pharmaceutical research, particularly in the area of drug delivery for hydrophobic therapeutic agents. Its surfactant properties make it a candidate for formulation studies aimed at improving the solubility and bioavailability of drugs like mitoxantrone. However, a thorough investigation into its biocompatibility and a more detailed toxicological assessment are necessary before it can be seriously considered for any pharmaceutical application. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the properties and potential uses of this long-chain alkyl phosphate.

References

Synthesis of Tridecyl Phosphate: A Technical Guide for Laboratory Professionals

Abstract

This technical guide provides an in-depth overview of the primary laboratory-scale synthesis pathways for tridecyl phosphate (B84403), a long-chain alkyl phosphate with applications in various research and development sectors, including its use as a surfactant and in the formulation of drug delivery systems. This document is intended for an audience of researchers, scientists, and professionals in drug development. It details the most common and effective synthetic routes, including phosphorylation of tridecanol (B155529) using phosphorus pentoxide and phosphorus oxychloride. Each method is presented with a detailed experimental protocol, a summary of expected quantitative data, and visual representations of the chemical pathways and workflows to ensure clarity and reproducibility.

Introduction

Tridecyl phosphate is an organophosphate ester of significant interest due to its amphipathic nature, lending it utility as a surfactant, emulsifier, and component in advanced material formulations. In the pharmaceutical sciences, long-chain alkyl phosphates are explored for their potential in creating stable liposomal drug carriers and enhancing drug solubility. The synthesis of this compound in a laboratory setting can be achieved through several established phosphorylation methods. The choice of method often depends on the desired purity, yield, and the scale of the reaction. This guide focuses on two predominant and reliable pathways: the reaction of tridecanol with phosphorus pentoxide (P₄O₁₀) and with phosphorus oxychloride (POCl₃).

Synthesis Pathways

The laboratory synthesis of this compound primarily involves the phosphorylation of the hydroxyl group of tridecanol. The two main pathways discussed herein utilize powerful phosphorylating agents to achieve this transformation.

Phosphorylation using Phosphorus Pentoxide (P₄O₁₀)

This method involves the direct reaction of tridecanol with phosphorus pentoxide. It is a straightforward approach that typically yields a mixture of mono- and di-tridecyl phosphates.[1][2] The ratio of these products can be influenced by the reaction conditions and the stoichiometry of the reactants.[1][2]

Phosphorylation using Phosphorus Oxychloride (POCl₃)

The use of phosphorus oxychloride is a common and versatile method for synthesizing alkyl phosphates.[3] This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[4] This method can be controlled to favor the formation of mono-, di-, or tri-tridecyl phosphate.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]

- 3. researchgate.net [researchgate.net]

- 4. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

Tridecyl phosphate molecular weight and chemical formula.

An In-depth Technical Guide to Tridecyl Phosphate (B84403)

This technical guide provides a comprehensive overview of tridecyl phosphate, focusing on its chemical and physical properties, synthesis, and applications, with a particular emphasis on its role as a corrosion inhibitor. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Core Chemical and Physical Properties

This compound is an organophosphate ester with various industrial applications. The most commonly referenced form is tris(decyl) phosphate. Below is a summary of its key quantitative data.

Data Presentation

| Property | Value | References |

| Chemical Name | Tris(decyl) phosphate | [1] |

| Synonyms | Phosphoric acid, tris(decyl) ester; Tri-n-decyl phosphate | [1] |

| CAS Number | 4200-55-9 | [1] |

| Molecular Formula | C₃₀H₆₃O₄P | [1] |

| Molecular Weight | 518.79 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| Topological Polar Surface Area | 44.8 Ų | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 30 | [2] |

| Complexity | 382 | [2] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of trialkyl phosphates involves the reaction of an alcohol with a phosphorylating agent, such as phosphorus oxychloride or phosphorus pentoxide. The following is a representative protocol adapted from general synthesis procedures for organic phosphates.[3][4]

Materials:

-

Tridecyl alcohol

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous toluene (B28343) (solvent)

-

Triethylamine (B128534) (acid scavenger)

-

Deionized water

-

Brine solution (saturated NaCl)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

Procedure:

-

A reaction flask equipped with a stirrer, dropping funnel, and a condenser is charged with tridecyl alcohol and anhydrous toluene under an inert atmosphere (e.g., nitrogen).

-

The mixture is cooled in an ice bath, and triethylamine is added.

-

Phosphorus oxychloride is added dropwise from the dropping funnel while maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is then quenched by the slow addition of cold deionized water.

-

The organic layer is separated, washed sequentially with deionized water and brine solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography if necessary.

Evaluation of Corrosion Inhibition

The following protocol describes a typical experimental workflow for evaluating the efficacy of this compound as a corrosion inhibitor for carbon steel in a simulated corrosive environment.[5][6][7]

Materials:

-

AISI 1018 carbon steel coupons

-

This compound inhibitor solution of varying concentrations

-

3.5 wt% NaCl solution (corrosive medium)

-

CO₂ and O₂ gas for saturating the corrosive medium

-

Standard electrochemical cell with a three-electrode setup (working electrode: carbon steel coupon; reference electrode: Ag/AgCl; counter electrode: platinum)

-

Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) equipment

-

Scanning Electron Microscope (SEM)

Procedure:

-

Specimen Preparation: Carbon steel coupons are mechanically polished with successively finer grades of silicon carbide paper, rinsed with distilled water and ethanol, and then dried.

-

Electrochemical Cell Setup: The prepared carbon steel coupon is mounted as the working electrode in the electrochemical cell containing the 3.5 wt% NaCl solution.

-

Environmental Simulation: The saline solution is saturated with a mixture of CO₂ and O₂ gas to simulate a corrosive industrial environment.

-

Inhibitor Addition: this compound is added to the corrosive medium at various concentrations (e.g., 0, 25, 50, 100 ppm).

-

Electrochemical Measurements:

-

Potentiodynamic Polarization: The polarization curves are recorded to determine the corrosion current density (i_corr) and corrosion potential (E_corr). The inhibition efficiency is calculated from the reduction in i_corr.

-

Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the open-circuit potential to study the inhibitor's mechanism of action by analyzing the charge transfer resistance.

-

-

Surface Analysis: After the electrochemical tests, the surface of the carbon steel coupons is examined using a Scanning Electron Microscope (SEM) to observe the morphology and the protective film formed by the inhibitor.

Logical Workflow Visualization

The following diagrams illustrate key processes related to this compound.

Caption: Experimental workflow for evaluating corrosion inhibition.

Biological Activity and Toxicology

Currently, there is limited specific data on the biological signaling pathways directly involving this compound. However, information on related organophosphate esters can provide some insight into potential toxicological concerns. Some organophosphate esters are known for their potential neurotoxicity, though this is highly dependent on the specific chemical structure.[8][9] For instance, tricresyl phosphate (TCP), particularly the ortho-isomer, has been associated with organophosphate-induced delayed neuropathy (OPIDN).[9][10] It is important to handle all organophosphate esters with appropriate safety precautions, including the use of personal protective equipment to avoid inhalation, ingestion, and skin contact.[11][12]

Applications

This compound and its derivatives have a range of industrial applications, including:

-

Corrosion Inhibitors: They can form a protective film on metal surfaces, significantly reducing corrosion rates in various environments.[5][13]

-

Plasticizers: Used in the manufacturing of plastics, such as PVC, to improve flexibility and durability.

-

Lubricants and Anti-wear Additives: Added to lubricating oils to reduce friction and wear between moving parts.[13]

-

Surfactants and Emulsifiers: Utilized in detergents, paints, and coatings to reduce surface tension and stabilize mixtures of immiscible liquids.[13][14]

-

Flame Retardants: Certain phosphate esters are used as flame retardants in various materials.[15]

References

- 1. CAS 4200-55-9: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. CN103224516A - Synthesis method of trioctyl phosphate - Google Patents [patents.google.com]

- 4. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. Aromatic Phosphate Plasticizers - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 10. Identifying Safer Anti-Wear Triaryl Phosphate Additives for Jet Engine Lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. This compound | 4200-55-9 [chemicalbook.com]

- 13. neaseco.com [neaseco.com]

- 14. Trideceth-6 Phosphate Cas No.:9046-01-9 of China Manufacturer [zxchem.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Tridecyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecyl phosphate (B84403), a versatile organophosphate compound, exists primarily in three forms: monotridecyl phosphate, dithis compound, and tris(tridecyl) phosphate. The notation "this compound" is often used interchangeably, leading to ambiguity; therefore, it is crucial to distinguish between these variants based on their Chemical Abstracts Service (CAS) numbers. This technical guide provides a comprehensive overview of the core physical and chemical properties of monothis compound (CAS: 5116-94-9) and tris(tridecyl) phosphate (CAS: 4200-55-9), the most common forms. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visualizations of key processes.

Data Presentation: Physical and Chemical Properties

The physical and chemical properties of monotridecyl and tris(tridecyl) phosphate are summarized in the tables below for easy comparison. It is important to note that some of the data is derived from chemical supplier databases and may be predicted rather than experimentally verified.

Table 1: Physical Properties of Tridecyl Phosphates

| Property | Monothis compound | Tris(tridecyl) Phosphate |

| CAS Number | 5116-94-9[1][2][3][][5] | 4200-55-9[6][7] |

| Molecular Formula | C₁₃H₂₉O₄P[1][5] | C₃₉H₈₁O₄P[8] |

| Molecular Weight | 280.34 g/mol [1][2] | 644.59 g/mol [8] |

| Appearance | Colorless liquid[9] | Colorless to pale yellow liquid[10] |

| Density | 0.977 g/mL at 20 °C[3][][9][11] | 0.901 g/cm³[8] |

| Boiling Point | 399.4 °C at 760 mmHg[3][11] | 546.8 °C at 760 mmHg[8] |

| Melting Point | Data not available | Data not available |

| Flash Point | 185 °C to 195.4 °C[3][11] | 297.4 °C[8] |

| Refractive Index | n20/D 1.456[12] | Data not available |

| Solubility | Slowly dissolves in water[13]; Soluble in ethanol[14] | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether[10] |

| Vapor Pressure | Data not available | Data not available |

Table 2: Chemical and Computed Properties of Tridecyl Phosphates

| Property | Monothis compound | Tris(tridecyl) Phosphate |

| IUPAC Name | tridecyl dihydrogen phosphate[2][13] | tris(tridecyl) phosphate |

| XLogP3 | 4.6[13] | 17.9[8] |

| Hydrogen Bond Donor Count | 2[2][13] | 0[8] |

| Hydrogen Bond Acceptor Count | 4[13] | 4[8] |

| Rotatable Bond Count | 12[2][13] | 39[8] |

| Topological Polar Surface Area | 66.8 Ų[13] | 54.6 Ų |

Experimental Protocols

Determination of Boiling Point

Method: A common method for determining the boiling point of high molecular weight liquids is distillation.[15][16]

Procedure:

-

A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

A known volume of the this compound sample (e.g., 5-10 mL) is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The apparatus is heated gently.

-

The thermometer bulb should be positioned so that it is fully immersed in the vapor phase, with the top of the bulb level with the side arm of the distillation head.

-

The temperature is recorded when the liquid is actively boiling and a steady stream of condensate is collected. The temperature that remains constant during the bulk of the distillation is taken as the boiling point.[16]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Flash Point

Method: The Pensky-Martens closed-cup method (ASTM D93) is a standard procedure for determining the flash point of liquids.[17][18][19][20]

Procedure:

-

The Pensky-Martens closed-cup tester is prepared and calibrated according to the manufacturer's instructions.

-

A sample of this compound is placed in the test cup to the specified level.

-

The lid, which contains an ignition source (a small flame or an electric igniter) and a stirrer, is secured.

-

The sample is heated at a slow, constant rate while being stirred.[19]

-

At specified temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[17]

Determination of Solubility

Method: A qualitative and semi-quantitative assessment of solubility in various solvents can be performed through direct observation.[9][11][21][22]

Procedure:

-

A small, measured amount of this compound (e.g., 0.1 g or 0.2 mL) is placed in a test tube.[11]

-

A measured volume of the solvent (e.g., 3 mL of water, ethanol, ether, etc.) is added in portions.[11]

-

The mixture is shaken vigorously after each addition.

-

Solubility is determined by visual inspection. A compound is considered soluble if it forms a clear, homogeneous solution with no visible particles.

-

For more quantitative analysis, the maximum mass of solute that can be dissolved in a given volume of solvent at a specific temperature can be determined by adding the solute incrementally until saturation is reached.

Chemical Reactivity and Stability

Tridecyl phosphates, as organophosphate esters, exhibit characteristic chemical behaviors.

-

Hydrolysis: Organophosphates are susceptible to hydrolysis, which involves the cleavage of the P-O-C bond. The rate of hydrolysis is influenced by pH and temperature. Generally, the hydrolysis of trialkyl phosphates is slow under neutral conditions but can be accelerated by acidic or basic conditions. The hydrolysis of phosphate esters is a critical reaction in many biological processes.

-

Thermal Stability: this compound is reported to have good thermal stability.[17] However, at elevated temperatures, organophosphates can undergo decomposition. The decomposition of triaryl phosphates, a related class of compounds, has been shown to be influenced by the presence of metal surfaces.

-

Reactivity with Reducing and Oxidizing Agents: In the presence of strong reducing agents, such as hydrides, organophosphates can form highly toxic and flammable phosphine (B1218219) gas. Partial oxidation by oxidizing agents may lead to the release of toxic phosphorus oxides.

Mandatory Visualizations

Caption: General synthesis pathways for monotridecyl and tris(tridecyl) phosphate.

Caption: Experimental workflow for determining key physical properties.

Caption: Conceptual diagram of competitive enzyme inhibition by an alkyl phosphate.

Applications in Drug Development

While direct involvement in signaling pathways is not documented, the physicochemical properties of this compound and other long-chain alkyl phosphates make them relevant to drug development in several ways:

-

Drug Formulation: Their surfactant and emulsifying properties are valuable in the formulation of poorly water-soluble drugs, potentially enhancing bioavailability.

-

Enzyme Inhibition: Long-chain alkyl phosphates have been shown to be potent inhibitors of enzymes such as phospholipase D.[23] This suggests a potential for designing targeted enzyme inhibitors for various therapeutic applications.

-

Prodrugs: The phosphate group can be used to create prodrugs. Intestinal alkaline phosphatase can cleave the phosphate group from a drug molecule, releasing the active form of the drug at the site of absorption.[24]

Conclusion

This technical guide has provided a detailed overview of the known physical and chemical properties of monotridecyl and tris(tridecyl) phosphate. While there are gaps in the publicly available, experimentally verified data for these specific compounds, this guide offers a solid foundation for researchers and drug development professionals by presenting the available data, outlining standard experimental protocols, and visualizing key chemical concepts. The unique properties of long-chain alkyl phosphates, such as their surfactant nature and potential for enzyme inhibition, suggest promising avenues for future research and application in the pharmaceutical sciences.

References

- 1. canbipharm.com [canbipharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Tridecyl acid phosphate | CAS 5116-94-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Tridecyl acid phosphate | 5116-94-9 - BuyersGuideChem [buyersguidechem.com]

- 6. This compound | 4200-55-9 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Tri(tridecyl) phosphate|lookchem [lookchem.com]

- 9. scribd.com [scribd.com]

- 10. chembk.com [chembk.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Alkynyl phosphates are potent inhibitors of serine enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monothis compound | C13H29O4P | CID 82161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. phillysim.org [phillysim.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pentyllabs.com [pentyllabs.com]

- 18. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 19. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 20. store.astm.org [store.astm.org]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. chem.ws [chem.ws]

- 23. Alkylphosphate esters as inhibitors of phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility of Tridecyl Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tridecyl phosphate (B84403) in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information, a detailed experimental protocol for determining solubility, and a visualization of the general experimental workflow.

Introduction to Tridecyl Phosphate

This compound is an organic compound classified as an alkyl phosphate ester. It typically appears as a colorless to pale yellow liquid and is characterized by its hydrophobic nature. This property renders it insoluble in water but soluble in a range of organic solvents[1][2]. Its primary applications include use as a plasticizer, lubricant, and surfactant in various industrial settings[1].

Qualitative Solubility Data

| Solvent Family | Specific Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Soluble[2][3] |

| Methanol | Soluble[4] | |

| Ethers | Diethyl Ether | Soluble[2] |

| Ketones | Acetone | Soluble[4] |

| Oils | Naphthenic Oil | Soluble[4] |

| Paraffinic Oil | Soluble[4] | |

| Rapeseed Oil | Soluble[4] | |

| Aqueous | Water | Insoluble[1][2] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a high-performance liquid chromatograph (HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved this compound to settle.

-

For a more complete separation, centrifuge the vials at a controlled temperature.

-

-

Sample Extraction and Dilution:

-

Carefully extract a known volume of the clear, supernatant (the saturated solution) from each vial using a pipette. Be cautious not to disturb the undissolved layer.

-

Transfer the extracted aliquot to a volumetric flask and dilute it with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.

-

Analyze the diluted sample solutions under the same conditions.

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Investigating the Mechanism of Action of Tridecyl Phosphate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific mechanism of action of tridecyl phosphate (B84403) in biological systems is not currently available in peer-reviewed literature. This document outlines a proposed investigatory framework based on the known mechanisms of structurally related organophosphate compounds. The proposed mechanisms, experimental protocols, and potential outcomes are hypothetical and intended to guide future research.

Introduction

Tridecyl phosphate is an organophosphate compound with limited publicly available data on its biological activity. Organophosphates are a broad class of chemicals with diverse applications, including as pesticides, flame retardants, and industrial lubricants.[1] While the primary mechanism of action for many organophosphate pesticides is the inhibition of acetylcholinesterase (AChE), other organophosphates, particularly those used as flame retardants, have been shown to exert their effects through non-cholinergic pathways.[2][3] Given the structural characteristics of this compound, it is plausible that its biological activity may encompass both cholinergic and non-cholinergic mechanisms.

This technical guide provides a comprehensive framework for investigating the mechanism of action of this compound. It details postulated primary and secondary mechanisms, provides detailed experimental protocols for their investigation, and presents a logical workflow for data acquisition and analysis.

Postulated Mechanisms of Action

Primary Postulated Mechanism: Acetylcholinesterase (AChE) Inhibition

The most well-established mechanism of action for many organophosphates is the irreversible inhibition of acetylcholinesterase (AChE).[2][4] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) at cholinergic synapses and neuromuscular junctions.[1] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent cholinergic crisis.[1] This overstimulation can manifest as a range of symptoms, from muscle tremors and glandular secretions to respiratory distress and paralysis.[1]

The proposed mechanism involves the phosphorylation of a serine residue in the active site of AChE by the organophosphate, forming a stable, inactive enzyme-inhibitor complex.[1][4]

Secondary Postulated Mechanisms: Non-Cholinergic Pathways

Several organophosphate flame retardants, such as triphenyl phosphate (TPHP) and tricresyl phosphate (TCP), have been shown to exert biological effects independent of AChE inhibition.[3][5] These non-cholinergic mechanisms often involve interactions with nuclear receptors and modulation of various intracellular signaling pathways.

Based on the activities of related compounds, potential non-cholinergic mechanisms for this compound include:

-

Nuclear Receptor Modulation: Organophosphate flame retardants have been shown to act as agonists or antagonists of several human nuclear receptors, including the estrogen receptor (ERα and ERβ), androgen receptor (AR), glucocorticoid receptor (GR), and pregnane (B1235032) X receptor (PXR).[3][5] These interactions can lead to endocrine-disrupting effects.

-

PI3K/AKT Signaling Pathway: TPHP has been demonstrated to activate the PI3K/AKT pathway, which is involved in cell growth, proliferation, and metabolism.[6]

-

JNK Signaling Pathway: TPHP exposure has been linked to reproductive toxicity through the modulation of the JNK signaling pathway in C. elegans.[7]

-

MAPK Signaling Pathway: TPHP has been shown to affect bone metabolism by modulating the MAPK signaling pathway.[8]

-

TLR4-mediated ERK/NF-κB Pathway: TPHP can induce macrophage dysfunction through the activation of the TLR4-mediated ERK/NF-κB signaling pathway, suggesting a potential for immunotoxicity.[9]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity and inhibition.[10]

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Sodium Phosphate Buffer (0.1 M, pH 8.0)

-

This compound

-

Positive control inhibitor (e.g., donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in the assay buffer.

-

Prepare a 10 mM stock solution of DTNB in the assay buffer.

-

Prepare a 15 mM stock solution of ATCI in deionized water (prepare fresh).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 190 µL assay buffer + 10 µL ATCI solution.

-

Negative Control (100% activity): 170 µL assay buffer + 10 µL AChE solution + 10 µL solvent control.

-

Test Wells: 170 µL assay buffer + 10 µL AChE solution + 10 µL of each this compound dilution.

-

Positive Control: 170 µL assay buffer + 10 µL AChE solution + 10 µL of positive control inhibitor.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 10 µL of ATCI solution to all wells except the blank.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Nuclear Receptor Transactivation Assay

This cell-based reporter gene assay is used to determine if a compound can activate or inhibit a specific nuclear receptor.

Principle: Cells are co-transfected with two plasmids: one expressing the ligand-binding domain of the nuclear receptor of interest fused to a DNA-binding domain, and a second containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for that nuclear receptor. If the test compound binds to and activates the receptor, the reporter gene is transcribed, and its product can be quantified.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Expression plasmid for the nuclear receptor of interest (e.g., ERα, AR, PXR)

-

Reporter plasmid with corresponding response elements

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Positive control agonist and antagonist for the specific receptor

-

Lysis buffer

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Co-transfect the cells with the nuclear receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.

-

-

Compound Exposure:

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound, a positive control agonist, or a positive control antagonist (for inhibition studies).

-

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis: Lyse the cells using the appropriate lysis buffer.

-

Luciferase Assay: Add the luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to cell viability. Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Western Blot Analysis for Signaling Pathway Activation

This technique is used to detect changes in the phosphorylation state or total protein levels of key components of a signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target protein (e.g., phosphorylated AKT, total AKT, phosphorylated JNK, total JNK). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the protein of interest.

Materials:

-

Cell line relevant to the pathway of interest (e.g., hepatocytes, neurons)

-

Cell culture medium and supplements

-

This compound

-

Positive control activator for the pathway

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-JNK, anti-JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified time.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound

| Compound | IC50 (µM) | Hill Slope |

| This compound | [Insert Value] | [Insert Value] |

| Donepezil (Positive Control) | [Insert Value] | [Insert Value] |

Table 2: Nuclear Receptor Activity of this compound

| Nuclear Receptor | Agonist EC50 (µM) | Antagonist IC50 (µM) |

| Estrogen Receptor α (ERα) | [Insert Value] | [Insert Value] |

| Androgen Receptor (AR) | [Insert Value] | [Insert Value] |

| Pregnane X Receptor (PXR) | [Insert Value] | [Insert Value] |

| ... | ... | ... |

Table 3: Effect of this compound on Signaling Pathway Protein Phosphorylation

| Signaling Protein | Concentration of this compound (µM) | Fold Change in Phosphorylation (vs. Control) |

| AKT (Ser473) | 1 | [Insert Value] |

| 10 | [Insert Value] | |

| 50 | [Insert Value] | |

| JNK (Thr183/Tyr185) | 1 | [Insert Value] |

| 10 | [Insert Value] | |

| 50 | [Insert Value] | |

| ... | ... | ... |

Visualizations

Signaling Pathway Diagrams

Caption: Postulated cholinergic signaling pathway inhibition by this compound.

Caption: Postulated non-cholinergic signaling pathways affected by this compound.

Experimental Workflow Diagram

Caption: Proposed experimental workflow for investigating the mechanism of action.

Conclusion

The provided framework offers a systematic approach to characterizing the biological mechanism of action of this compound. By initially investigating the well-established organophosphate target, AChE, and subsequently exploring potential non-cholinergic pathways based on evidence from related compounds, researchers can build a comprehensive understanding of this compound's biological effects. The detailed protocols and data presentation formats are intended to ensure robust and comparable results. The elucidation of this compound's mechanism of action is crucial for a thorough assessment of its potential toxicological and pharmacological properties.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro endocrine disruption potential of organophosphate flame retardants via human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Organophosphate Flame-Retardants Alter Adult Mouse Homeostasis and Gene Expression in a Sex-Dependent Manner Potentially Through Interactions With ERα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triphenyl phosphate induces lipid metabolism disorder and promotes obesity through PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Elucidating the mechanism of triphenyl phosphate interference in bone metabolism via network toxicology and molecular docking methodologies [frontiersin.org]

- 9. Triphenyl phosphate-induced macrophages dysfunction by activation TLR4-mediated ERK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tridecyl Phosphate and its Common Derivatives for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of tridecyl phosphate (B84403), tridecyl acid phosphate, and their common derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed information on their chemical properties, synthesis, applications, and safety.

Introduction

Tridecyl phosphate and its derivatives are organophosphate compounds that have garnered significant interest in various industrial and research applications. Their amphiphilic nature, arising from a long alkyl chain and a polar phosphate group, imparts valuable surfactant and emulsifying properties. In the realm of drug development, these compounds are increasingly being explored as excipients to enhance the solubility and bioavailability of poorly water-soluble drugs. This guide will delve into the technical aspects of this compound, tridecyl acid phosphate, and the widely used polyoxyethylene tridecyl ether phosphate.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are central to their function. A summary of key quantitative data is presented in the tables below.

Table 1: Physicochemical Properties of this compound and Tridecyl Acid Phosphate

| Property | This compound | Tridecyl Acid Phosphate |

| CAS Number | 4200-55-9[1] | 5116-94-9[2] |

| Molecular Formula | C₃₀H₆₃O₄P[1] | C₁₃H₂₉O₄P[2] |

| Molecular Weight | 518.79 g/mol [3] | 280.34 g/mol |

| Appearance | Colorless to pale yellow liquid[1] | Liquid |

| Density | - | 0.977 g/mL at 20 °C[2][4] |

| Boiling Point | - | 399.4 °C at 760 mmHg[2] |

| Flash Point | - | 195.4 °C[2] |

| Solubility | Insoluble in water; soluble in organic solvents[1] | - |

| pKa | Not applicable | Not readily available in literature; requires experimental determination. |

Table 2: Properties of Common this compound Derivatives

| Derivative | CAS Number | Key Features | Common Applications |

| Polyoxyethylene tridecyl ether phosphate | 9046-01-9[5] | Anionic surfactant, emulsifier, stable in alkaline systems[5][6] | Emulsion polymerization, industrial cleaners, metalworking fluids[6][7] |

| This compound, 2-ethylhexylamine (B116587) salt | 15567-30-3 | - | - |

| Ammonium salt of Polyoxyethylene tridecyl ether phosphate | 69029-43-2[8] | Anionic surfactant, corrosion inhibitor, heat and light stability[8] | Latex synthesis, coatings[8] |

| Critical Micelle Concentration (CMC) | Compound-specific | Dependent on the degree of ethoxylation and other factors. | Not readily available in literature; requires experimental determination. |

Synthesis and Experimental Protocols

The synthesis of tridecyl phosphates typically involves the phosphorylation of tridecyl alcohol or its ethoxylated derivatives. Below are detailed, illustrative protocols for their preparation.

Synthesis of Tridecyl Acid Phosphate (Monothis compound)

This protocol is based on the general method of reacting an alcohol with phosphorus oxychloride.

Reaction: 3 C₁₃H₂₇OH + POCl₃ → (C₁₃H₂₇O)₃PO + 3 HCl (C₁₃H₂₇O)₃PO + 2 H₂O → C₁₃H₂₇OPO(OH)₂ + 2 C₁₃H₂₇OH (controlled hydrolysis)

Materials:

-

Tridecyl alcohol

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (B128534) (Et₃N)

-

Toluene, anhydrous

-

Deionized water

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve tridecyl alcohol (1 equivalent) and triethylamine (1 equivalent) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1 equivalent) dropwise from the dropping funnel while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, carefully add deionized water to the reaction mixture to hydrolyze the intermediate and quench the reaction.

-

Adjust the pH of the aqueous layer to ~2 with hydrochloric acid.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tridecyl acid phosphate.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Synthesis of Polyoxyethylene Tridecyl Ether Phosphate

This protocol is based on the reaction of an ethoxylated alcohol with phosphorus pentoxide.[9]

Reaction: P₂O₅ + 3 R- (OCH₂CH₂)n-OH → [R-(OCH₂CH₂)n-O]₂PO(OH) + R-(OCH₂CH₂)n-OPO(OH)₂ (mixture of mono- and di-esters)

Materials:

-

Polyoxyethylene tridecyl ether (e.g., with an average of 3 ethylene (B1197577) oxide units)

-

Phosphorus pentoxide (P₂O₅)

-

Xylene (optional, as a solvent)

Procedure:

-

Charge the polyoxyethylene tridecyl ether into a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer and a thermometer.

-

If using a solvent, add xylene and heat to reflux to remove any residual water. Then cool the mixture.

-

Slowly add phosphorus pentoxide to the stirred alcohol at a temperature maintained between 70-95 °C.[9] The addition should be done in portions to control the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to 120-130 °C for several hours to ensure complete reaction.[9]

-

Monitor the reaction by measuring the acid value of the mixture.

-

Cool the reaction mixture to 90 °C before discharging. The product is typically a mixture of mono- and di-esters and can be used as is or neutralized to its salt form.

Applications in Drug Development

The primary role of this compound derivatives in drug development is as excipients to improve the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).[1][3]

Solubility Enhancement

By acting as surfactants, ethoxylated tridecyl phosphates can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility in the aqueous medium of the formulation.

Permeation Enhancement

Alkyl phosphates can act as permeation enhancers for transdermal and other routes of drug delivery. The proposed mechanism involves the disruption of the highly ordered structure of the stratum corneum lipids in the skin, which increases the fluidity of the lipid bilayers and facilitates drug penetration.[10] The long tridecyl chain can intercalate into the lipid layers, while the polar phosphate headgroup interacts with the polar components of the skin.

Nanoparticle Formulations

This compound derivatives can be used as stabilizers in the preparation of drug-loaded nanoparticles. Their surfactant properties help to control the particle size during formulation and prevent aggregation, leading to a stable nanosuspension with improved bioavailability.

Analytical Methods

The analysis of this compound and its derivatives is crucial for quality control and formulation development.

Protocol for Quantification by HPLC-MS/MS:

-

Sample Preparation:

-

For a drug formulation, dissolve a known amount in a suitable organic solvent like methanol (B129727) or acetonitrile (B52724).

-

Perform serial dilutions to bring the concentration within the calibration range of the instrument.

-

For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), likely in negative mode for the acid phosphates and positive mode for some derivatives.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions would need to be determined by infusing a standard solution of the analyte.

-

Safety and Toxicology

The safety of alkyl phosphates has been assessed, particularly for their use in cosmetics.

Table 3: Toxicological Data for Alkyl Phosphates

| Test | Species | Compound/Concentration | Result | Reference |

| Acute Dermal LD50 | Rat | Oleyl phosphate | >2 g/kg bw | [11] |

| Acute Oral LD50 | Rat | Potassium C9-15 alkyl phosphate | >2 g/kg | [11] |

| Acute Oral LD50 | Rat | 25% Potassium lauryl phosphate | 10.49 g/kg | [11] |

| 14-Day Repeated Oral Toxicity | Rat | Potassium lauryl phosphate | NOAEL = 600 mg/kg bw/day | [11] |

In general, alkyl phosphates are considered to have low acute toxicity.[11] However, some can be irritating to the skin and eyes, especially at high concentrations.[11] Therefore, when used in pharmaceutical formulations, they must be formulated to be non-irritating.

Visualizations

Synthesis Workflows

References

- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 2. Tridecyl acid phosphate | 5116-94-9 - BuyersGuideChem [buyersguidechem.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. TRIDECYL ACID PHOSPHATE | 5116-94-9 [chemicalbook.com]

- 5. neaseco.com [neaseco.com]

- 6. pharmtech.com [pharmtech.com]

- 7. future4200.com [future4200.com]

- 8. neaseco.com [neaseco.com]

- 9. researchgate.net [researchgate.net]

- 10. permegear.com [permegear.com]

- 11. EXOfos PB-133-POE (3) Tridecyl Ether Phosphate- PCC GROUP! [products.pcc.eu]

Tridecyl Phosphate: A Technical Guide to Health, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health, safety, and handling precautions for tridecyl phosphate (B84403). Due to the limited availability of specific toxicological data for tridecyl phosphate in public literature, this document also includes information on structurally related compounds and details standard experimental protocols for assessing chemical safety.

Chemical and Physical Properties

This compound is an organic compound that is typically a colorless to pale yellow liquid and is insoluble in water but soluble in organic solvents such as ethanol (B145695) and ether.[1][2] It is often used as a plasticizer, lubricant, and surfactant in various industrial applications.[1][2]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Tris(decyl) phosphate |

| Chemical Formula | C₃₀H₆₃O₄P | C₃₀H₆₃O₄P |

| Molecular Weight | 518.79 g/mol [1] | 518.8 g/mol [2][3] |

| CAS Number | 4200-55-9[2] | 224-099-7[2] |

| Appearance | Colorless to pale yellow liquid[1][2] | - |

| Solubility | Insoluble in water; Soluble in organic solvents[1][2] | - |

| Flash Point | 195.4°C[4] | - |

Hazard Identification and Classification

While specific GHS classification for this compound is not consistently available, related organophosphates may cause skin and eye irritation.[1][5] It is crucial to handle this chemical with appropriate safety measures.

Table 2: GHS Hazard Summary (Based on related compounds)

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation[5] |

| Serious Eye Damage | H318: Causes serious eye damage[5] |

Toxicological Data

Table 3: Acute Toxicity Data for Ditridecyl Phthalate (Analogue Compound)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg | [6] |

| LD50 | Rabbit | Dermal | > 19,000 mg/kg | [6] |

Experimental Protocols

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to determine the toxicological properties of chemicals. The following are summaries of key experimental protocols relevant to assessing the safety of a substance like this compound.

Acute Oral Toxicity (OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[4]

-

Principle: The test substance is administered in graduated doses to groups of fasted experimental animals (typically rodents) via oral gavage.[4]

-

Methodology:

-

Animals are fasted overnight prior to dosing.[4]

-

The substance is administered in a single dose or in smaller fractions over a period not exceeding 24 hours.[4]

-

Animals are observed for signs of toxicity and mortality for a set period, typically 14 days.[4]

-

The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.[4]

-

Acute Dermal Toxicity (OECD Guideline 402)

This guideline assesses the potential for a substance to cause toxicity through skin contact.

-

Principle: A single dose of the test substance is applied to the shaved skin of experimental animals (commonly rats or rabbits) and held in contact for 24 hours.[7]

-

Methodology:

-

The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

-

The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape.[8]

-

After a 24-hour exposure period, the residual test substance is removed.[8]

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[7]

-

The LD50 is determined if sufficient mortality occurs.

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[2]

-